4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-3-4-10-9(5-7)12(8(2)15-10)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJWYAZTJLXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CSC(=N3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell division. In cancer research, it might induce apoptosis in cancer cells by interfering with signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Modified Thiazole-2-amines
4-(1,2-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-7905)
- CAS : 843622-17-3
- Structure : Methyl groups at indole positions 1 and 2.
- Properties: Similar molecular weight (MW: 243.3) but distinct substitution pattern.
4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-5656)
- CAS : 382622-81-3
- Structure : Methyl groups at indole positions 2 and 5.
- Properties : The 2,6-substitution creates a more linear geometry, possibly influencing solubility and intermolecular interactions .
4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
- CAS : 1170999-18-4 (hydrochloride salt)
- Structure : Pyrrole core with 1,2,5-trimethyl groups.
- Properties : Smaller molecular weight (C₁₀H₁₄ClN₃S , MW: 243.76) and reduced aromaticity compared to indole derivatives. The pyrrole ring’s electron-rich nature may enhance reactivity in electrophilic substitutions .
Heterocyclic Core Modifications
4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-amine
- Structure : Thiophene replaces indole.
- Properties : Molecular formula C₁₁H₁₂N₂S₂ (MW: 236.35). Thiophene’s lower electron density compared to indole could reduce π-π stacking interactions with biological targets, altering activity profiles .
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s)
Hybrid Derivatives
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Combines thiazole-2-amine with oxadiazole.
- Activity: Designed for anticancer applications.
Biological Activity
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.
The molecular formula of this compound is C₁₃H₁₃N₃S with a CAS number of 893730-53-5. Its structure features both an indole ring and a thiazole ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃S |
| CAS Number | 893730-53-5 |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization under basic conditions to yield the thiazole derivative. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus : The compound shows promising activity against both methicillin-sensitive and methicillin-resistant strains (MRSA).
In a study involving thiazole derivatives, compounds similar to this one demonstrated low minimum inhibitory concentrations (MICs), suggesting potential as effective antibacterial agents against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notable findings include:
- Caco-2 Cells : Compounds derived from similar structures showed significant cytotoxicity against colorectal cancer cells. For example, modifications on the thiazole ring enhanced anticancer activity significantly compared to controls .
Table 1 summarizes the anticancer activity of related compounds:
| Compound ID | Cell Line | % Viability Reduction | p-value |
|---|---|---|---|
| 3h | Caco-2 | 39.8% | <0.001 |
| 3b | Caco-2 | 31.9% | <0.004 |
| 12f | A549 | 35.0% | <0.01 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit crucial enzymes involved in cell division or induce apoptosis through interference with signaling pathways.
Potential Targets
- Bacterial Enzymes : Inhibition of enzymes necessary for bacterial growth.
- Cancer Signaling Pathways : Induction of apoptosis via modulation of pathways such as p53 and MAPK.
Case Studies
Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant infections and cancers:
- Study on Antibacterial Activity : A series of thiazole derivatives were tested against MRSA and showed MIC values as low as 0.98 μg/mL, indicating strong antibacterial potential .
- Anticancer Evaluation : Compounds similar to 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amines were evaluated for their effects on A549 lung cancer cells, demonstrating significant reductions in cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
